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molecular formula C8H8O5 B014159 3,4-Dihydroxymandelic acid CAS No. 775-01-9

3,4-Dihydroxymandelic acid

Cat. No. B014159
M. Wt: 184.15 g/mol
InChI Key: RGHMISIYKIHAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348017B2

Procedure details

3,4-Dihydroxymandelic acid is refluxed in methanol in the presence of sulfuric acid, to give methyl 2-(3,4-dihydroxyphenyl)-2-hydroxyacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]([OH:9])[C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:19]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:9])[C:6]([O:8][CH3:19])=[O:7])[CH:10]=[CH:11][C:12]=1[OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(C(=O)O)O)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C(C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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